molecular formula C10H12F2N2O B13216188 2-(Difluoromethyl)-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

2-(Difluoromethyl)-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13216188
M. Wt: 214.21 g/mol
InChI Key: MPBUZHUJIJFUGW-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and agriculture. This compound belongs to the pyrido[1,2-a]pyrimidine class, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group into the pyrido[1,2-a]pyrimidine scaffold. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable precise control over reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(Difluoromethyl)-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of mitochondrial complex I electron transport, disrupting cellular respiration in target organisms. This mechanism is particularly relevant in its application as a fungicide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and bioactivity, making it a valuable molecule for various applications .

Properties

Molecular Formula

C10H12F2N2O

Molecular Weight

214.21 g/mol

IUPAC Name

2-(difluoromethyl)-6-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H12F2N2O/c1-6-3-2-4-8-13-7(10(11)12)5-9(15)14(6)8/h5-6,10H,2-4H2,1H3

InChI Key

MPBUZHUJIJFUGW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=NC(=CC(=O)N12)C(F)F

Origin of Product

United States

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